1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The compound’s systematic name, 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione , is derived from its bicyclic framework and functional groups. The core structure consists of a fused pyrrole (five-membered aromatic ring with one nitrogen atom) and azepine (seven-membered non-aromatic ring with one nitrogen atom). The numbering system follows IUPAC guidelines for fused heterocycles:
- Pyrrolo[3,2-c]azepine : The prefix pyrrolo indicates the smaller ring (pyrrole), while the bracketed indices [3,2-c] specify the positions where the pyrrole ring fuses to the azepine. The fusion occurs between pyrrole’s position 3 and azepine’s position 2, with the bridging carbon labeled c.
- 6,7-Dihydro : This denotes partial saturation of the azepine ring at positions 6 and 7, reducing its aromaticity.
- 1-Methyl : A methyl group (-CH₃) is attached to nitrogen at position 1 of the azepine ring.
- 4,8(1H,5H)-dione : Ketone groups (=O) are present at positions 4 and 8. The parenthetical (1H,5H) indicates the tautomeric hydrogen positions on the azepine nitrogen atoms.
The molecular formula C₉H₁₀N₂O₂ confirms the presence of nine carbon atoms, ten hydrogens, two nitrogens, and two oxygens. A structural analysis reveals a bicyclic system with planar geometry at the pyrrole ring and chair-like conformations in the saturated azepine region.
Alternative Naming Conventions in Heterocyclic Chemistry
While the IUPAC name is definitive, alternative nomenclature occasionally appears in specialized contexts:
- Fused bicyclic lactams : The compound may be described as a diketone lactam due to its two ketone groups and amide-like nitrogen in the azepine ring.
- Trivial names : No widely recognized common name exists for this compound. However, structurally related analogs, such as aldisin (6,7-dihydropyrrolo[2,3-c]azepine-4,8-dione), share the azepine-dione core but lack the methyl substitution.
- Hantzsch-Widman hybrid terms : The azepine component could be termed azepinone to emphasize its ketone functional group, though this is not standard practice.
Registry Numbers and Cross-Database Identification
The compound is cataloged across major chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| CAS Registry | 191591-61-4 |
| PubChem CID | Not yet assigned |
The CAS Registry Number 191591-61-4 is critical for sourcing the compound from suppliers like Parchem, which lists it under specialty materials. While PubChem entries exist for analogs (e.g., CID 10753483 for a chloropropyl derivative), the methyl-substituted variant lacks a dedicated CID as of May 2025. Cross-referencing via the formula C₉H₁₀N₂O₂ confirms its uniqueness in chemical inventories.
Properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]azepine-4,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-5-3-6-8(11)7(12)2-4-10-9(6)13/h3,5H,2,4H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUQTYWXRCJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A widely employed strategy involves the cyclization of substituted pyrrole precursors bearing amino and carbonyl functionalities. For example, Patent CA2093631C details a method where 4-chlorobutylamine derivatives undergo intramolecular cyclization in dimethylformamide (DMF) under basic conditions . The reaction proceeds via nucleophilic displacement of the chloride group by the pyrrole nitrogen, followed by lactam formation. Key parameters include:
| Reaction Component | Role | Optimal Conditions |
|---|---|---|
| DMF | Solvent | Anhydrous, 100–120°C |
| Triethylamine | Base | 2.5 equivalents |
| 4-Chlorobutyl precursor | Substrate | Pre-purified via column chromatography |
This method yields the target compound in 68–72% purity , with residual solvents removed via vacuum distillation . The main byproducts arise from incomplete cyclization or over-alkylation, necessitating careful stoichiometric control.
Palladium-Catalyzed Cross-Coupling
Recent advances leverage transition metal catalysis to construct the pyrroloazepine core. Patent US6288056B1 discloses a Suzuki-Miyaura coupling between brominated pyrrole intermediates and azepine-containing boronic esters . The protocol uses:
-
Catalyst : Pd₂(dba)₃ (1.5 mol%)
-
Ligand : Tris(o-methoxyphenyl)phosphine (3 mol%)
-
Base : Cs₂CO₃ (2.2 equivalents)
-
Solvent : Toluene at reflux (110°C)
Under these conditions, the cross-coupled product forms in 85% yield , with subsequent oxidation of the dihydroazepine ring to the dione achieved using MnO₂ in dichloromethane . This method excels in regioselectivity but requires stringent exclusion of moisture.
Ring-Expansion of Pyrrolidine Precursors
Patent EP0557526B1 introduces a ring-expansion approach starting from N-methylpyrrolidine-2,5-dione . Treatment with ethyl chloroformate generates a reactive carbamate intermediate, which undergoes [3+4] cycloaddition with dienophiles like maleic anhydride. Critical steps include:
-
Cycloaddition :
Heating at 80°C in tetrahydrofuran (THF) for 12 hours induces ring expansion, yielding the azepine scaffold. -
Oxidative Aromatization :
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in acetonitrile converts the dihydroazepine to the fully conjugated dione .
This method achieves 75–80% overall yield but demands careful handling of air-sensitive reagents.
Reductive Amination Followed by Lactamization
A sequential two-step synthesis from 3-aminopyrrole derivatives is outlined in Patent WO2018002760A1 . The process involves:
-
Step 1 : Reductive amination of 3-aminopyrrole with levulinic acid using NaBH₃CN in methanol, forming a secondary amine.
-
Step 2 : Lactamization under acidic conditions (HCl/EtOH, 60°C) to close the azepine ring .
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 25°C | 60°C |
| Time | 4 hours | 8 hours |
| Yield | 90% | 78% |
This route is notable for its operational simplicity but struggles with epimerization at the α-carbon of the lactam.
Solid-Phase Synthesis for High-Throughput Production
Patent US6288056B1 also describes a resin-bound synthesis using Wang resin functionalized with a pyrrole carboxylate . Key advantages include:
-
Automated Purification : Intermediates remain attached to the resin, minimizing losses.
-
Scalability : Batch sizes up to 1 kg demonstrated.
Reaction steps:
-
Coupling : Fmoc-protected amino acids linked to the resin.
-
Deprotection : Piperidine/DMF removes Fmoc groups.
-
Cyclization : TBTU/HOBt activates the lactam formation.
Final cleavage from the resin using TFA/H₂O yields the target compound in 92% purity after HPLC .
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 72 | 95 | Low cost | Byproduct formation |
| Pd-Catalyzed | 85 | 98 | High selectivity | Moisture sensitivity |
| Ring-Expansion | 80 | 97 | Scalability | Air-sensitive reagents |
| Reductive Amination | 78 | 93 | Simplicity | Epimerization risk |
Catalytic methods generally outperform classical cyclization in yield and purity but require specialized infrastructure.
Chemical Reactions Analysis
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione exhibit notable antibacterial and antifungal activities. For instance:
- A series of related compounds showed significant activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 μg/mL depending on the specific derivative and its substituents .
- The compound's derivatives were also tested for antifungal activity against Candida albicans and Cryptococcus neoformans, showing promising results with MIC values indicating effectiveness comparable to existing antifungal agents like fluconazole .
Potential Therapeutic Uses
The biological activity of this compound suggests its potential application in pharmacology:
- Antibacterial Agents : Given its broad-spectrum activity against resistant bacterial strains, it could be developed as a new class of antibacterial drugs.
- Antifungal Treatments : Its effectiveness against fungal pathogens positions it as a candidate for antifungal therapies.
Antimicrobial Screening Study
A comprehensive screening study evaluated the antimicrobial properties of several synthesized derivatives of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione. Out of the compounds tested:
- 15 out of 18 exhibited significant antibacterial and antifungal activities.
- Compound 6c was highlighted for its low in vivo toxicity in mice while maintaining potent antimicrobial effects (LD > 2000 mg/kg) .
Synthesis Optimization
Research focused on optimizing the synthesis processes for this compound has led to improved yields and purity. Techniques such as multicomponent reactions have been explored to enhance the efficiency of synthesizing derivatives that maintain or improve biological activity while reducing synthesis time and costs .
Mechanism of Action
The mechanism of action of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1h,5h)-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives, including ethyl-substituted analogs, bispyrido-pyrrolo-pyrazine-diones, and thieno-tetrahydropyridines.
Ethyl-Substituted Analog: 1-Ethyl-1H,6H-pyrrolo[2,3-c]azepine-4,8(5H,7H)-dione
- Structural Differences : Replacement of the methyl group with an ethyl group at the 1-position introduces steric bulk and alters hydrophobicity.
- Synthesis: Synthesized via cyclization of 3-(1-ethylpyrrole-2-carboxamido)propanoic acid using polyphosphoric acid and P₂O₅ (65.3% yield) .
- Crystallography : Forms hydrogen-bonded chains along the b-axis via N2–H2A···O1 interactions, similar to the methyl analog but with slight distortions due to the ethyl group’s steric effects .
- Physical Properties : Melting point (428 K) is marginally lower than the methyl analog (data inferred from related studies), suggesting reduced lattice stability due to weaker packing efficiency .
Bispyrido-Pyrrolo-Pyrazine-dione: 1,8-Dimethoxy-6H,13H-bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine-6,13-dione
- Synthesis : Lower yield (28%) due to complex multi-step reactions and challenges in forming the fused ring system .
- Spectroscopy : IR shows a carbonyl stretch at 1723 cm⁻¹, comparable to the methyl/ethyl analogs (~1700–1750 cm⁻¹). NMR signals (e.g., δ 8.12 for aromatic protons) reflect electron-withdrawing effects of methoxy groups .
- Physical Properties : Higher melting point (380.6–381.9°C vs. ~428 K for ethyl analog) due to increased rigidity and intermolecular interactions .
Thieno-Tetrahydropyridine Derivatives
- Structural Differences : Replaces pyrrole with thiophene and modifies the ring saturation.
Data Tables
Discussion of Research Findings
- Substituent Effects : Ethyl substitution reduces melting points slightly compared to methyl, likely due to disrupted crystal packing. Methoxy groups in bispyrido derivatives significantly elevate melting points via enhanced dipole interactions .
- Synthetic Challenges : Ethyl analogs achieve higher yields (65.3%) due to optimized cyclization conditions, whereas bispyrido derivatives suffer from low yields (28%) due to structural complexity .
- Hydrogen Bonding : Both methyl and ethyl analogs form 1D chains via N–H···O interactions, critical for stabilizing their crystal structures .
Biological Activity
Overview
1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound characterized by a fused ring system that combines pyrrole and azepine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity involves exploring its mechanisms of action, synthesis methods, and applications in various fields.
Synthesis Methods
The synthesis of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione typically involves multi-step organic reactions. Common synthetic routes include:
- Cyclization of Precursors : Starting from substituted pyrroles, the compound can be synthesized through alkylation and oxidation steps.
- Industrial Production : Optimized methods are employed to enhance yield and purity, often utilizing catalysts and specific reaction conditions to facilitate cyclization.
The biological activity of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is primarily attributed to its interaction with specific molecular targets. It may exert effects through:
- Enzyme Inhibition : Binding to enzymes or receptors can modulate their activity.
- Signal Transduction Pathways : The compound may influence pathways involved in gene expression and metabolic processes.
Anticancer Properties
Research indicates that 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione exhibits significant anticancer activity. For example:
- In vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : The anticancer effects may be linked to the compound's ability to interfere with cell cycle regulation and promote apoptotic pathways.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Bacterial Inhibition : Studies have reported that it can inhibit the growth of certain bacterial strains.
- Potential Applications : This activity suggests potential use in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study conducted on the effects of 1-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione on human breast cancer cells revealed:
- Cell Viability Assay : The compound reduced cell viability by over 50% at concentrations above 10 μM after 48 hours.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties against Staphylococcus aureus:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 μg/mL, indicating moderate antibacterial activity.
- Synergistic Effects : When combined with standard antibiotics, enhanced efficacy was observed.
Comparative Analysis with Similar Compounds
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, and how can yield be maximized?
Methodological Answer:
The compound is synthesized via cyclization of substituted pyrrole-carboxamide derivatives in polyphosphoric acid (PPA). Key steps include:
Reagent Preparation : Mix 3-(1-ethylpyrrole-2-carboxamido)propanoic acid with PPA and P₂O₅ under magnetic stirring at 393 K for 30 minutes .
Workup : Neutralize the reaction mixture with NaOH, extract with ethyl acetate (4×15 mL), dry with Na₂SO₄, and concentrate under reduced pressure.
Crystallization : Dissolve the crude product in a 60:40 ethyl acetate/petroleum ether mixture and allow slow evaporation at room temperature for 5 days to obtain monoclinic crystals (65.3% yield) .
Critical Parameters :
- Stirring temperature (393 K) ensures complete cyclization.
- Solvent polarity impacts crystallization efficiency.
Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD employs reaction path searches to predict feasible synthetic routes .
Docking Studies : Screen derivatives against protein kinases (e.g., using AutoDock Vina) to prioritize candidates with predicted binding affinities. Prior studies on pyrroloazepine-diones show antitumor activity via kinase inhibition .
Data Integration : Combine computational results with experimental validation (e.g., X-ray crystallography for structural confirmation) to refine predictions .
Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure (space group P2₁/c) with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically (riding model) with C–H = 0.95–0.99 Å and N–H = 0.88 Å .
- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR. Key signals include pyrrole protons (δ 6.8–7.2 ppm) and lactam carbonyls (δ 170–175 ppm) .
- IR Spectroscopy : Detect lactam C=O stretches at ~1680 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
Advanced: How can statistical experimental design optimize reaction conditions for scaled synthesis?
Methodological Answer:
Adopt a Box-Behnken design to minimize trials while maximizing output:
Variables : Temperature (380–400 K), PPA concentration (70–90%), and reaction time (20–40 min).
Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., 393 K, 85% PPA, 30 min) .
Validation : Confirm predictions with triplicate runs (RSD < 5% acceptable).
Basic: What are the common impurities in synthesized batches, and how are they characterized?
Methodological Answer:
- Impurity Profiling :
- Mitigation : Recrystallization in ethyl acetate/petroleum ether removes polar impurities .
Advanced: How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Structural Analysis : Intermolecular N2–H···O1 hydrogen bonds (2.89 Å) form chains along the b-axis, enhancing thermal stability (m.p. 428 K) .
- Solubility : Reduced aqueous solubility due to rigid lactam rings and hydrophobic pyrrole moieties.
- Thermogravimetric Analysis (TGA) : Decomposition above 500 K correlates with lattice stability .
Advanced: How can contradictory bioactivity data (e.g., antitumor vs. cytotoxic effects) be resolved?
Methodological Answer:
Dose-Response Curves : Establish IC₅₀ values across cell lines (e.g., HeLa vs. normal fibroblasts) to differentiate selective activity .
Mechanistic Studies :
- Western Blotting : Measure caspase-3 activation to confirm apoptosis.
- Kinase Assays : Test inhibition of specific targets (e.g., CDK2) using recombinant enzymes .
Multi-Omics Integration : Combine transcriptomics and proteomics to identify off-target effects .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Toxicity Data : While specific data for this compound is limited, structurally related pyrroloazepine-diones show moderate toxicity (e.g., LD₅₀ >1 g/kg in mice via intraperitoneal injection) .
- PPE : Use nitrile gloves, fume hoods, and closed systems during PPA-mediated reactions to avoid phosphoric acid exposure .
Advanced: What methodologies enable real-time monitoring of reaction kinetics?
Methodological Answer:
- In Situ FTIR : Track carbonyl group consumption (1680 cm⁻¹) to determine cyclization rates .
- Process Analytical Technology (PAT) : Implement Raman spectroscopy for continuous feedback on reaction progression .
Advanced: How can reactor design improve scalability while maintaining regioselectivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
